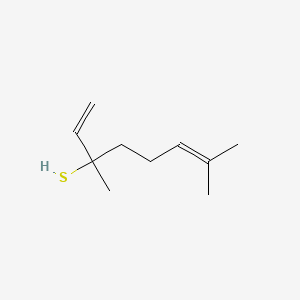
3,7-Dimethylocta-1,6-diene-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethylocta-1,6-diene-3-thiol is an organic compound with the molecular formula C10H18S. It is also known by its systematic name, 1,6-octadiene-3-thiol, 3,7-dimethyl-. This compound is characterized by the presence of a thiol group (-SH) attached to a diene structure, which includes two double bonds. It is commonly found in essential oils and has a strong, distinctive odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,7-Dimethylocta-1,6-diene-3-thiol can be synthesized through various methods. One common synthetic route involves the reaction of geraniol with thioacetic acid in the presence of a catalyst. The reaction typically occurs under mild conditions, with the thiol group being introduced through the substitution of the hydroxyl group in geraniol.
Industrial Production Methods
Industrial production of this compound often involves the extraction of natural sources, such as essential oils from plants like grapefruit. The compound can be isolated and purified through distillation and other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethylocta-1,6-diene-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The double bonds in the diene structure can be reduced to form saturated compounds.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated thiols.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethylocta-1,6-diene-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s strong odor makes it useful in olfactory studies and as a marker in biological assays.
Medicine: Research has explored its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the production of fragrances and perfumes due to its distinctive scent.
Wirkmechanismus
The mechanism of action of 3,7-dimethylocta-1,6-diene-3-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and other biomolecules, affecting their function. This interaction can modulate various biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Geraniol: An alcohol with a similar structure but lacks the thiol group.
Linalool: Another alcohol with a similar structure but different functional groups.
Citral: An aldehyde with a similar diene structure.
Uniqueness
3,7-Dimethylocta-1,6-diene-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological properties. This differentiates it from other similar compounds like geraniol and linalool, which do not have the thiol group and thus exhibit different chemical behaviors and applications.
Eigenschaften
CAS-Nummer |
39707-47-6 |
|---|---|
Molekularformel |
C10H18S |
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
3,7-dimethylocta-1,6-diene-3-thiol |
InChI |
InChI=1S/C10H18S/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3 |
InChI-Schlüssel |
PJZSIZBTDLXGEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C=C)S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


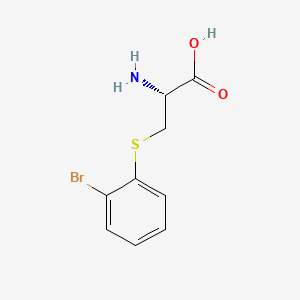
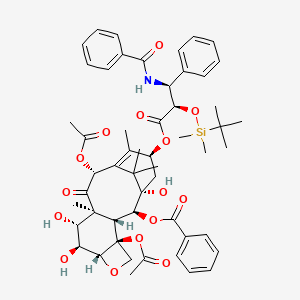
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)

![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
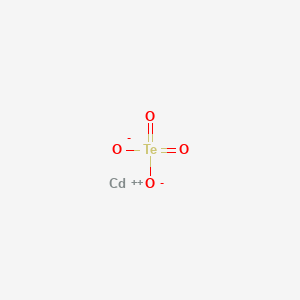
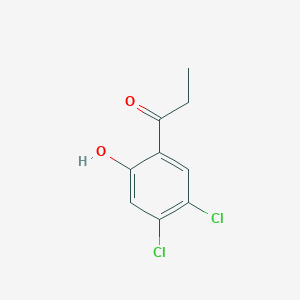
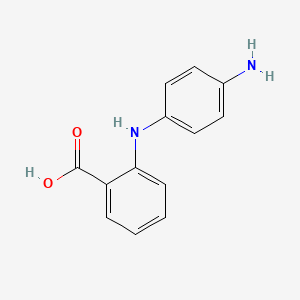
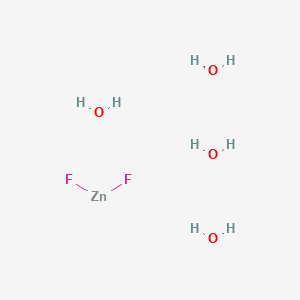
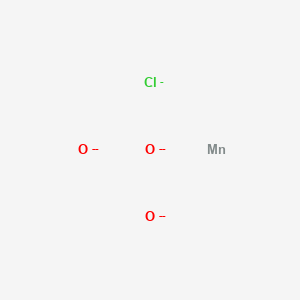
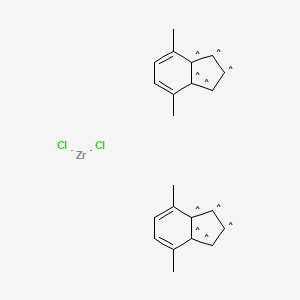
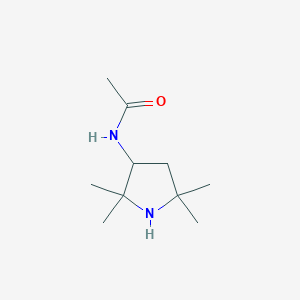
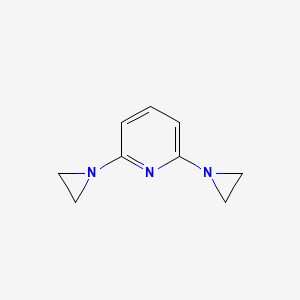
![5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)
